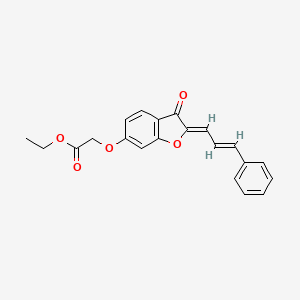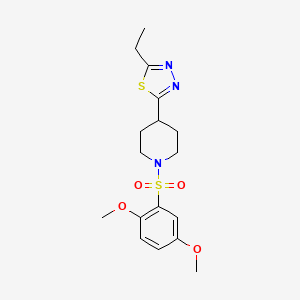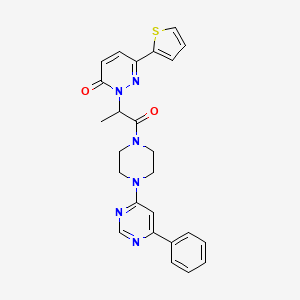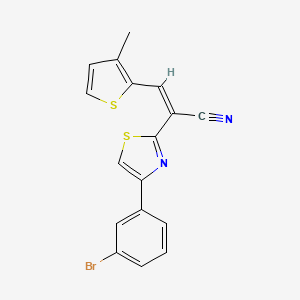![molecular formula C6H7N3O B2700138 (NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine CAS No. 2230011-85-3](/img/structure/B2700138.png)
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of fields, including biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity Research
Although the specific compound (NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine itself was not directly referenced, research on hydroxylamine derivatives has shown significant interest in neurochemistry and neurotoxicity. For instance, studies on MDMA, a compound with a similar concern for neurotoxicity, provide insights into the neurochemical effects and potential neurotoxic consequences of psychoactive substances. Such investigations contribute to understanding the complex interactions between chemical compounds and neurological pathways, emphasizing the need for safety and efficacy assessments in psychoactive substance use (McKenna & Peroutka, 1990).
Biological Activity of Hydroxylamine
Hydroxylamine, a core structure related to this compound, exhibits a range of biological activities. Its role as a mutagen in vitro and its carcinostatic activity against certain tumors highlight the dual nature of its biochemical interactions. Understanding these activities can guide the development of novel therapeutic agents, providing a basis for the safe and effective use of hydroxylamine derivatives in medicine (Gross, 1985).
Chelation Therapy and Metal Binding
Research on hydroxypyridinone complexes, closely related to the hydroxylamine derivatives, outlines their potential in chelation therapy, particularly for metal poisoning and overload conditions. These compounds' ability to efficiently chelate metals like aluminium and iron has medical applications in treating conditions like hemochromatosis and aluminium toxicity, suggesting a promising area for further exploration and development (Santos, 2002).
Antioxidant and Anti-inflammatory Properties
The exploration of phenolamides, including hydroxycinnamic acid amides akin to hydroxylamine structures, reveals significant antioxidant and anti-inflammatory properties. These findings underscore the potential for developing dietary supplements or therapeutic agents that leverage these bioactivities to mitigate oxidative stress and inflammation, contributing to the prevention and management of chronic diseases (Wang, Snooks, & Sang, 2020).
Pharmacological and Therapeutic Potential
Hydroxypyranone and hydroxypyridinone derivatives, by extension relating to this compound, have shown a broad spectrum of pharmacological activities. Their roles in antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects highlight the versatility and therapeutic potential of these compounds. This diversity underscores the importance of continued research into these compounds to harness their full potential for various medical applications (He, Fan, Peng, & Wang, 2021).
Eigenschaften
IUPAC Name |
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(4-7-10)9-8-5/h2-4,10H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOQPSOOMMSFEB-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)

![(Oxolan-2-ylmethyl)[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amine](/img/structure/B2700058.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2700069.png)


![2-chloro-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2700073.png)

![N-(3-acetamidophenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2700075.png)

